Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine

Cross-coupling Lipophilicity Medicinal chemistry building blocks

6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine features a single chlorine handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while gem-difluoro groups at the 2,3-positions block cytochrome P450 oxidation at the ethylene bridge. XLogP3-AA of 3.8 places it in the CNS drug-likeness window. Sourced at 98% purity to minimize SAR variability. Patented (Bayer US4681955) as an intermediate for insecticidal benzoylureas. The tetrafluoro-dioxine scaffold enables independent optimization of metabolic stability and target binding in a modular fashion.

Molecular Formula C8H3ClF4O2
Molecular Weight 242.55 g/mol
CAS No. 151276-12-9
Cat. No. B138975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine
CAS151276-12-9
Synonyms6-CHLORO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXENE
Molecular FormulaC8H3ClF4O2
Molecular Weight242.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(C(O2)(F)F)(F)F
InChIInChI=1S/C8H3ClF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H
InChIKeyZDMFRYWOGKBNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine (CAS 151276-12-9): Procurement-Grade Identity and Class Context


6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine (CAS 151276-12-9), also named 6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine, is a halogenated benzodioxine heterocycle with molecular formula C8H3ClF4O2 and a molecular weight of 242.55 g/mol [1]. The compound belongs to the 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine scaffold family, a class of fluorinated bicyclic ethers that have been patented as intermediates for insecticidal benzoylureas [2]. Its structure features a chlorine atom at the 6-position of the aromatic ring and four fluorine atoms at the 2- and 3-positions of the dioxine ring, creating a distinctive halogen substitution pattern that dictates its reactivity, physicochemical properties, and utility as a building block in agrochemical and pharmaceutical synthesis.

Why 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine Cannot Be Replaced by In-Class Analogs: Key Differentiation Vectors


The 2,2,3,3-tetrafluoro-1,4-benzodioxine scaffold supports diverse halogen substitution patterns (Cl, Br, NO₂, NH₂, carbonyl chloride at various positions), each conferring distinct reactivity, lipophilicity, and hydrogen-bonding capacity [1]. Simple replacement of the 6-chloro substituent with bromo (CAS 141872-90-4), hydrogen (CAS 94767-47-2), or nitro (CAS 120934-16-9) alters the computed logP, leaving-group potential for cross-coupling reactions, and metabolic stability profile of downstream products [2]. Furthermore, the regioisomeric 1,3-benzodioxane scaffold (e.g., 2,2,4,4-tetrafluoro-6-chloro-1,3-benzodioxane, CAS 25854-54-0) positions the chlorine and fluorine atoms differently, changing the electronic environment and steric accessibility relative to the 1,4-benzodioxine isomer . These differences are material for synthetic chemists optimizing multi-step routes where reaction yields and intermediate stability depend on precise halogen placement.

Quantitative Head-to-Head Evidence: Where 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine Differentiates from Its Closest Analogs


Chlorine vs. Bromine Leaving-Group Reactivity: Computed Lipophilicity and Cross-Coupling Potential

The 6-chloro substituent in the target compound provides a balance of moderate lipophilicity (XLogP3-AA = 3.8, computed by PubChem) and sufficient C–Cl bond reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the 6-bromo analog (CAS 141872-90-4) exhibits both higher computed logP (estimated ~4.1 based on the incremental contribution of Br over Cl) and higher C–Br reactivity that can lead to undesired side reactions under certain catalytic conditions [1]. The 6-unsubstituted analog (CAS 94767-47-2, XLogP3-AA ~2.6) lacks a halogen handle for further functionalization entirely, limiting its utility in convergent synthetic strategies .

Cross-coupling Lipophilicity Medicinal chemistry building blocks

1,4-Benzodioxine vs. 1,3-Benzodioxane Scaffold: Regioisomeric Impact on Synthetic Versatility

The target compound adopts the 1,4-benzodioxine scaffold (oxygen atoms at positions 1 and 4), which is the core structure identified in Bayer patent US4681955 for conversion to insecticidal benzoylureas via nitration, reduction, and acylation sequences [1]. In contrast, the 1,3-benzodioxane regioisomer (e.g., 2,2,4,4-tetrafluoro-6-chloro-1,3-benzodioxane, CAS 25854-54-0) positions the oxygen atoms at positions 1 and 3, altering the electronic directing effects for electrophilic aromatic substitution and the steric environment around the 6-chloro substituent . No commercial supplier offers 2,2,4,4-tetrafluoro-6-chloro-1,3-benzodioxane with purity above 95%, whereas the target 1,4-isomer is available at ≥98% purity from Leyan (product 1809972) . The 1,3-isomer also has a distinct computed dipole moment and hydrogen-bond acceptor profile (4 vs. 6 H-bond acceptors for the 1,4-isomer) due to the different oxygen placement, affecting solubility and protein binding in downstream bioactive molecules .

Regioisomer selection Synthetic route design Insecticide intermediates

6-Chloro vs. 6-Nitro Derivative: Orthogonal Reactivity and Hazard Profile Differences

The 6-nitro derivative (6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine, CAS 120934-16-9) introduces a strongly electron-withdrawing nitro group at the 7-position adjacent to chlorine, which further deactivates the ring toward electrophilic substitution and increases the molecular weight to 287.55 g/mol . The target 6-chloro compound (MW 242.55 g/mol), lacking the nitro group, presents a simpler GHS hazard profile (H302, H315, H319, H335) compared to nitro-aromatic compounds that may carry additional toxicological liabilities (e.g., potential genotoxicity flags associated with aromatic nitro groups) . The 6-chloro compound is classified as Harmful/Irritant only (Signal Word: Warning), whereas nitro-aromatic analogs typically require more stringent handling protocols due to potential explosive decomposition risks upon heating or shock . From a synthetic perspective, the 6-chloro derivative permits direct functionalization at the chlorine position (cross-coupling) or electrophilic substitution at the unoccupied 7-position, whereas the 6-chloro-7-nitro derivative is already fully substituted on the aromatic ring, leaving only reduction of the nitro group as a viable next step .

Functional group interconversion Safety profile Intermediate stability

6-Chloro vs. 5,6,7,8-Tetrafluoro-2,3-dihydro-1,4-benzodioxine: Distinct Fluorination Patterns for Differential Metabolic Blocking

The target compound places four fluorine atoms specifically at the saturated 2- and 3-positions of the dioxine ring (geminal CF₂ groups) with a single chlorine on the aromatic ring, whereas 5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxine (CAS 1743-87-9) places four fluorine atoms on the aromatic ring while leaving the dioxine ring unfluorinated . These divergent fluorination strategies serve different metabolic blocking purposes: the target compound's gem-difluoro groups on the dioxine ring confer resistance to oxidative metabolism at the ethylene bridge, a known metabolic soft spot in benzodioxine-based bioactive molecules, while retaining an aromatic chlorine handle for further derivatization [1]. In contrast, 5,6,7,8-tetrafluoro substitution on the benzene ring provides metabolic shielding of aromatic oxidation sites but eliminates all aromatic positions for further functionalization . The computed properties reflect this divergence: the target compound has 0 H-bond donors and 6 H-bond acceptors (PubChem), while 5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxine has 0 H-bond donors and 6 H-bond acceptors as well, but the topological polar surface area distribution differs due to the different location of fluorine atoms, affecting passive membrane permeability predictions [2].

Metabolic stability Fluorination pattern Agrochemical design

Commercial Availability and Purity Benchmarking: 98% Purity as a Procurement Differentiator

Among vendors of the 1,4-benzodioxine scaffold carrying 6-chloro substitution, purity specifications range from 95% (AKSci, Fluorochem) to 98% (Leyan, product 1809972) . A 3% absolute purity difference at the 95%→98% level translates to a reduction in total impurity burden from 5% to 2%, i.e., a 60% relative reduction in impurities that could interfere with subsequent reactions or complicate purification . The 98% grade (Leyan) matches the purity specification typically required for building blocks used in multi-step medicinal chemistry synthesis where unidentified impurities at >2% levels can propagate through a synthetic sequence and confound biological assay results . The 6-bromo analog (CAS 141872-90-4) is typically listed at 95% purity without a 98%+ option from major catalog vendors, further differentiating the 6-chloro compound's procurement profile [1].

High-purity building blocks Vendor benchmarking Quality assurance

GHS Hazard Profile: Quantified Safety Advantage for Laboratory Handling

The target compound carries a defined and relatively moderate GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word "Warning" . This profile is favorable compared to structurally related 6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbonyl chloride (CAS 180091-39-8), which, as an acyl chloride, carries additional hazards including H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage), rated as Signal Word "Danger" . The 6-chloro-7-nitro derivative (CAS 120934-16-9) introduces potential nitro-aromatic hazards including thermal instability and toxic decomposition products upon heating, requiring additional storage and handling precautions not needed for the target compound . The unsubstituted 2,2,3,3-tetrafluoro-1,4-benzodioxine (CAS 94767-47-2) carries H315, H319, and H335 but lacks the H302 oral toxicity warning, suggesting slightly lower acute toxicity [1], though lacking the synthetic utility of the chlorine handle.

Laboratory safety GHS classification Procurement risk assessment

Optimal Application Scenarios for 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine Based on Quantitative Differentiation Evidence


Agrochemical Discovery: Insecticidal Benzoylurea Intermediate Synthesis

The Bayer patent US4681955 explicitly identifies benzo-fused fluorinated 1,4-benzodioxines as intermediates for insecticidal benzoylureas, a class of chitin synthesis inhibitors [1]. The target compound's 6-chloro substitution provides the necessary halogen handle for introducing the benzoylurea pharmacophore via nitro-reduction-acylation sequences, while the gem-difluoro groups at the 2- and 3-positions confer metabolic stability at the ethylene bridge [2]. The regioisomeric 1,3-benzodioxane scaffold is not exemplified in this patent route, and the 6-bromo analog, while synthetically viable, introduces higher molecular weight and potential metabolic liabilities associated with aryl bromides . The 98% purity grade (Leyan) meets the quality requirements for reproducible agrochemical lead optimization, where impurities exceeding 2% can confound structure-activity relationship interpretation .

Medicinal Chemistry: Late-Stage Diversification via Cross-Coupling at the 6-Chloro Position

The 6-chloro substituent on the 1,4-benzodioxine scaffold is strategically positioned for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of the aromatic ring while the tetrafluoro-dioxine moiety remains unchanged [1]. The computed XLogP3-AA of 3.8 places the compound in an optimal lipophilicity range for blood-brain barrier penetration studies (typically XLogP 2–5 for CNS drug candidates), making it a valuable building block for neuroscience-focused medicinal chemistry programs [2]. The 6-bromo analog, while more reactive in cross-coupling, risks over-reaction (homocoupling) and raises the logP by ~0.3 units, potentially pushing downstream candidates beyond optimal lipophilicity windows for oral bioavailability . The unsubstituted parent (CAS 94767-47-2) cannot participate in cross-coupling at all, limiting its utility to very early scaffold exploration only .

Fluorinated Building Block Procurement for Parallel Synthesis Libraries

For high-throughput parallel synthesis campaigns, the target compound offers a defined molecular weight (242.55 g/mol), moderate lipophilicity (XLogP3-AA 3.8), and a single reactive halogen handle that minimizes the risk of multiple reaction products [1]. The class-level evidence from Bayer patent US4681955 [2] and the broader fluorinated benzodioxine literature supports the scaffold's compatibility with standard amidation, sulfonylation, and metal-catalyzed coupling conditions. The 6-chloro-7-nitro derivative (CAS 120934-16-9), by contrast, requires reduction of the nitro group before further functionalization, adding an extra synthetic step and introducing an aniline intermediate with its own handling and stability challenges . Procurement of the 98% purity grade from Leyan ensures library compounds are synthesized from a consistent, high-quality starting material, reducing batch-to-batch variability in biological screening data.

Physicochemical Probe Design: Exploiting Unique Fluorination Pattern for Metabolic Stability Optimization

The gem-difluoro substitution at the saturated 2- and 3-positions of the dioxine ring is a distinctive feature that differentiates the target compound from the perfluoro-aromatic analog 5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxine (CAS 1743-87-9) [1]. In the target compound, metabolic blocking is directed at the ethylene bridge—a known site of cytochrome P450-mediated oxidation in benzodioxine-containing molecules—while the aromatic ring retains one unsubstituted position (7-position) for further derivatization [2]. This design enables medicinal chemists to independently optimize metabolic stability (via the dioxine ring fluorination) and target binding (via aromatic substitution) in a modular fashion . The 6-chloro substituent's moderate electron-withdrawing effect also reduces the electron density of the aromatic ring, potentially slowing oxidative metabolism at the remaining unsubstituted position compared to the electron-rich unsubstituted parent (CAS 94767-47-2) .

Quote Request

Request a Quote for 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.